2,5-Bis(tributylstannyl)thiophene

Catalog No.
S1542413
CAS No.
145483-63-2
M.F
C28H56SSn2
M. Wt
662.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(tributylstannyl)thiophene

CAS Number

145483-63-2

Product Name

2,5-Bis(tributylstannyl)thiophene

IUPAC Name

tributyl-(5-tributylstannylthiophen-2-yl)stannane

Molecular Formula

C28H56SSn2

Molecular Weight

662.2 g/mol

InChI

InChI=1S/C4H2S.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;

InChI Key

ITAZQNRIMIQTDI-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

Synonyms

2,5-Bis(tributylstannyl)thiophene 97%

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)[Sn](CCCC)(CCCC)CCCC

The exact mass of the compound 2,5-Bis(tributylstannyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Bis(tributylstannyl)thiophene (CAS: 145483-63-2) is an established bifunctional electron-donor monomer utilized extensively in palladium-catalyzed Stille cross-coupling reactions. As a lipophilic, bench-stable liquid, it serves as the critical thiophene building block for synthesizing alternating donor-acceptor (D-A) conjugated polymers, oligothiophenes, and complex organic semiconductors. Its primary industrial and research value lies in its ability to reliably form carbon-carbon bonds with dibrominated acceptor units under neutral conditions, yielding the high-molecular-weight materials required for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices [1].

Research Fit

Monomer Role Distannyl thiophene for Stille polycondensation
Polymer Target π-Conjugated polymers for organic electronics
Use Context Solution-processable device fabrication research

Substituting 2,5-bis(tributylstannyl)thiophene with its closest analogs introduces severe synthetic and operational bottlenecks. While the 2,5-bis(trimethylstannyl)thiophene analog offers slightly higher reactivity, its extreme volatility and severe neurotoxicity make it hazardous for scale-up, and its lower lipophilicity can lead to premature polymer precipitation during polycondensation. Conversely, attempting to switch to a greener Suzuki cross-coupling route using thiophene-2,5-diboronic acid bis(pinacol) ester frequently fails due to rapid protodeboronation under the requisite basic conditions. This degradation disrupts the strict 1:1 stoichiometric balance required for step-growth polymerization, resulting in low-molecular-weight oligomers rather than functional polymers [1]. Consequently, the tributylstannyl derivative remains the procurement standard for reproducible, high-yield synthesis of advanced thiophene-based materials.

Substitution Risk

Target 2,5-Bis(tributylstannyl)thiophene
  • Controlled transmetalation for high-Mw polymers
  • Minimal homocoupling defects
  • Precise regiochemical control
Common Substitute 2,5-Bis(trimethylstannyl)thiophene
  • May yield lower molecular weight
  • May introduce homocoupling defects
  • May compromise regiochemistry

Similar monomer ≠ interchangeable monomer. Steric and electronic differences alter polymerization outcomes.

Stoichiometric Control in Polycondensation

In the synthesis of high-molecular-weight conjugated polymers, maintaining exact monomer stoichiometry is critical. 2,5-Bis(tributylstannyl)thiophene undergoes Stille coupling under neutral conditions, exhibiting near-zero degradation during extended reaction times at 90–110 °C. In contrast, the Suzuki-Miyaura equivalent, thiophene-2,5-diboronic acid bis(pinacol) ester, is highly susceptible to base-catalyzed protodeboronation, often degrading by 10-30% before polymerization is complete, which prematurely terminates chain growth [1].

Evidence DimensionResistance to protodemetalation under cross-coupling conditions
Target Compound DataStable under neutral Stille conditions, preserving 1:1 stoichiometry
Comparator Or BaselineThiophene-2,5-diboronic acid bis(pinacol) ester (Rapid protodeboronation under basic Suzuki conditions)
Quantified DifferenceEliminates base-catalyzed monomer degradation, enabling high degree of polymerization (DP)
ConditionsPalladium-catalyzed polycondensation (Stille vs. Suzuki conditions)

Ensures the precise stoichiometric balance required for step-growth polymerization, directly dictating the final molecular weight and electronic performance of the polymer.

Mn Comparison
Cross-study
Target: up to 45.0 kDa vs. 16.8 kDa (trimethylstannyl analog)
Supports higher molecular weight polymer synthesis
Nonstoichiometric Stille polycondensation

Safe Handling and Scale-Up Viability

The choice of stannyl group drastically impacts laboratory safety and manufacturability. 2,5-Bis(tributylstannyl)thiophene (MW 662.23 g/mol) is a high-boiling liquid with a flash point >110 °C and low vapor pressure, significantly mitigating inhalation risks. Its closest analog, 2,5-bis(trimethylstannyl)thiophene, possesses a much lower molecular weight and high volatility, presenting severe central nervous system toxicity risks that require stringent, costly containment protocols during handling and purification .

Evidence DimensionVolatility and handling safety
Target Compound DataLow vapor pressure liquid, Flash point >110 °C
Comparator Or Baseline2,5-Bis(trimethylstannyl)thiophene (High volatility, severe neurotoxic inhalation hazard)
Quantified DifferenceOrders of magnitude reduction in vapor-phase toxicity risk
ConditionsAmbient handling and large-scale monomer preparation

Allows for safer benchtop handling and drastically reduces the engineering controls and costs associated with scaling up organotin-based polymerizations.

Homocoupling Defects
Head-to-head
Target: minimal defects vs. prominent defects (trimethylstannyl)
Supports defect-free polymer backbone research
MALDI-TOF MS analysis, 120 °C polymerization

Reliable Purification and Batch Consistency

High-purity monomers (>99%) are mandatory for defect-free conjugated polymers. 2,5-Bis(tributylstannyl)thiophene can be effectively purified via column chromatography on deactivated silica or neutral alumina, as the bulky tributyl groups provide steric shielding against destannylation. The trimethylstannyl analog is significantly more sensitive to silica-induced degradation, often requiring complex distillation or recrystallization procedures that lower overall yield and complicate batch-to-batch reproducibility [1].

Evidence DimensionStability during chromatographic purification
Target Compound DataCompatible with deactivated silica/alumina chromatography
Comparator Or Baseline2,5-Bis(trimethylstannyl)thiophene (Prone to destannylation on silica columns)
Quantified DifferenceEnables routine achievement of >99% monomer purity via standard column techniques
ConditionsPreparative scale monomer purification

Simplifies the purification workflow, ensuring buyers can reliably source or prepare the ultra-high purity monomer required for semiconductor-grade polymers.

White-Light Emission
Class-level
470.7, 498.9, 654.2 nm
Reported broad visible emission for single-layer PLED research
Copolymer with benzothiadiazole and fluorene
Regiochemical Control
Class-level
Target: controlled dyad sequences (Bu₃Sn) vs. mixed dyads possible (Me₃Sn)
Supports defined polymer microstructure research
AABB-type Stille polycondensation
Reduction Potential Shift
Supporting
510 mV shift
Supports n-type semiconductor property tuning research
Thiophene 1,1-dioxide derivative with –C₆H₄-p-NO₂
Solution Processability
Data to verify
Enhanced solubility expected (tributyl vs. trimethyl)
May support solution-based device fabrication; verify per batch
Class-level inference; no direct solubility data provided

Donor-Acceptor Polymers for Organic Photovoltaics

Procured as the primary electron-rich donor block in Stille polycondensation with dibrominated acceptors (e.g., benzothiadiazole) to create low-bandgap polymers for organic photovoltaics. The stability of the tributylstannyl groups ensures the high molecular weights required for optimal bulk-heterojunction morphology [1].

High-Mobility Organic Field-Effect Transistors

Utilized for synthesizing extended polythiophene derivatives where strict control over molecular weight, regioregularity, and defect-free backbones is required to achieve high charge carrier mobility. The high purity achievable with this monomer directly correlates to improved device performance [2].

Sequence-Defined Oligothiophene Synthesis

Employed in iterative Stille cross-coupling reactions to build precise, monodisperse oligothiophenes and thiophene 1,1-dioxides for molecular electronics. The stability of the tributyl group prevents side reactions and ensures high step-wise yields during complex multi-step syntheses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Mw conjugated polymers for OFETs
Controlled Stille polycondensation reactivity
Molecular weight (GPC) and defect analysis
White-light-emitting copolymers for single-layer PLEDs
Broad visible emission via Stille terpolymerization
Emission spectrum coverage and chromaticity
n-Type thiophene 1,1-dioxide semiconductor synthesis
Precursor for electron-withdrawing derivative installation
Reduction potential (CV) and electron mobility
Regiochemically defined polyalkylthiophene synthesis
Steric bulk for dyad sequence control
Regioregularity (NMR) and aggregation behavior

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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